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Vespid chemotactic peptide 5e

Cat. No.: B1575620
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Description

Contextualizing Vespid Venom Components in Biological Research

The venom of wasps, belonging to the family Vespidae, is a complex cocktail of bioactive molecules. mdpi.com This includes a diverse array of proteins, enzymes, and peptides, each with specific biological functions. nih.govresearchgate.net Historically, research into wasp venom was driven by the need to understand the mechanisms behind allergic reactions and the painful stings inflicted by these insects. nih.govkarger.com However, scientific inquiry has revealed that these venoms are also a rich source of compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and even anticancer properties. nih.govencyclopedia.pub

Vespid venoms contain a variety of peptides such as mastoparans, kinins, and chemotactic peptides. nih.gov These components act on various physiological systems, including the nervous, circulatory, and immune systems. nih.gov The study of these individual components, like Vespid chemotactic peptide 5e, allows researchers to isolate and understand specific biological activities, paving the way for the development of new research tools and potential therapeutic agents.

Overview of Chemotactic Peptides and Their Roles in Immune Modulation

Chemotactic peptides are a class of molecules that play a crucial role in directing the movement of cells, a process known as chemotaxis. In the context of the immune system, these peptides are pivotal in recruiting immune cells to sites of infection or inflammation. researchgate.netnih.gov This recruitment is a fundamental aspect of the innate immune response, the body's first line of defense against pathogens. nih.gov

Generally, chemotactic peptides are characterized by their ability to bind to specific receptors on the surface of immune cells, such as neutrophils and macrophages, triggering a signaling cascade that leads to cell migration. researchgate.netfrontiersin.org These peptides can be produced by the body (endogenous) or can be of external origin, such as those found in bacterial products or, as in this case, animal venoms. nih.gov Their ability to modulate the immune response by controlling leukocyte traffic makes them a key area of study in immunology and for the development of therapies targeting inflammatory and infectious diseases. nih.govacs.org

Significance of this compound as a Model Compound for Research

This compound, with the amino acid sequence FLPIIAKLLGGLL, has emerged as a significant model compound for several reasons. nih.gov Isolated from Vespa magnifica, it is a member of the vespid chemotactic peptide family, which shares structural similarities with other antimicrobial peptides. nih.gov Its primary structure is homologous to other chemotactic peptides, suggesting a conserved functional motif. nih.gov

Research has shown that this compound exhibits antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as fungi. mdpi.com This dual function—chemotaxis and antimicrobial action—makes it a particularly interesting subject for studying the interplay between the immune system and microbial pathogens. The peptide's ability to permeate biological membranes is also a key feature of its activity. nih.gov Furthermore, the conserved pentapeptide motif (FLPII) found in this compound and other antimicrobial and immunomodulatory peptides has been utilized in the design of synthetic peptides with enhanced biological activities. pnas.org

The study of this compound and its precursor has also provided insights into the biosynthesis of venom peptides, revealing both similarities and differences compared to analogous peptides from other species, such as amphibians. nih.gov This comparative approach enhances our understanding of the evolution of venom components and their functions.

Detailed Research Findings

This compound has been the subject of specific research that has elucidated some of its key characteristics and activities.

Property Finding Source
Origin Isolated from the venom of the hornet Vespa magnifica. bicnirrh.res.in
Sequence FLPIIAKLLGGLL nih.gov
Molecular Formula C69H118N14O14 biocompare.com
Molecular Weight 1367.79 g/mol biocompare.com
Antimicrobial Activity Active against gram-positive bacteria, gram-negative bacteria, and fungi.
Minimum Inhibitory Concentration (MIC) for E. coli 30 µg/mL mdpi.com
Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus 5 µg/mL mdpi.com
Minimum Inhibitory Concentration (MIC) for Candida albicans 25 µg/mL mdpi.com
Structural Homology Shares remarkable similarities with temporin antimicrobial peptides from the Ranid frog, Amolops loloensis. nih.gov
Biosynthesis The precursor of this compound resembles the temporin precursor in size and mature peptide sequence, but the enzymatic processing pathways differ. nih.gov

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLPIIAKLLGGLL

Origin of Product

United States

Discovery, Isolation, and Initial Biological Characterization of Vespid Chemotactic Peptide 5e

Methodologies for Peptide Isolation and Purification from Vespid Venom

The isolation of Vespid chemotactic peptide 5e from the crude venom of Vespa magnifica is a systematic process that employs a series of chromatographic techniques to separate peptides based on their physical and chemical properties, such as size and charge. nih.govsemanticscholar.org This multi-step approach is essential for purifying the peptide to homogeneity from the complex venom mixture. waters.com

The general purification strategy involves the following key steps:

Gel Filtration Chromatography: The initial step involves dissolving the crude wasp venom in a buffer solution, such as a phosphate-buffered saline (PBS). nih.gov This solution is then applied to a gel filtration column, like Sephadex G-50. nih.govsemanticscholar.org This technique separates molecules based on their size. Larger molecules pass through the column more quickly, while smaller molecules, including peptides, are retained longer, allowing for an initial fractionation of the venom components. The fractions are collected, and the protein content is monitored by measuring absorbance at 280nm. nih.gov

Ion-Exchange Chromatography: Fractions from the gel filtration step that show biological activity are pooled and subjected to further purification using ion-exchange chromatography. nih.gov A cation-exchange column, such as CM-Sephadex C-25, is often used. nih.govsemanticscholar.org In this step, peptides are separated based on their net charge at a specific pH. The bound peptides are then eluted using a salt gradient, for instance, a linear gradient of sodium chloride (NaCl). nih.gov The eluted fractions are monitored at a wavelength of 215nm, which is optimal for detecting peptide bonds. nih.govsemanticscholar.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is typically performed using RP-HPLC with a C18 column. nih.govsemanticscholar.org This high-resolution technique separates peptides based on their hydrophobicity. The sample is loaded onto the column, and peptides are eluted with a gradient of an organic solvent, such as acetonitrile, in the presence of an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov The fractions are again monitored at 215nm, and the fraction containing the pure this compound is collected. nih.govsemanticscholar.org

Table 1: Summary of Purification Techniques for Vespid Peptides

Purification Step Principle of Separation Typical Column/Resin Elution Method
Gel Filtration Size Sephadex G-50 Isocratic elution with buffer
Ion-Exchange Chromatography Net Charge CM-Sephadex C-25 Linear salt (NaCl) gradient
RP-HPLC Hydrophobicity C18 Acetonitrile gradient with TFA

This table summarizes the common multi-step chromatographic process used to isolate and purify peptides from vespid venom, as described in scientific literature. nih.govsemanticscholar.org

Early Bioassay-Guided Identification of Chemotactic Activity

The process of isolating specific bioactive peptides from a complex mixture like venom relies on bioassay-guided fractionation. dtic.mil This means that after each purification step, the collected fractions are tested for a specific biological activity. The fractions that show the desired activity are then carried forward to the next stage of purification. nih.gov

While the "chemotactic" part of its name implies activity in attracting immune cells like neutrophils and macrophages, early isolation studies often used more general assays to guide the initial fractionation. nih.govnih.gov For instance, fractions from the initial purification of Vespa magnifica venom were tested for their ability to cause smooth muscle contraction. nih.govsemanticscholar.org

In addition to smooth muscle assays, antimicrobial assays are crucial in characterizing peptides from this family. researchgate.net Studies have demonstrated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The minimum inhibitory concentration (MIC) of peptide 5e was determined to be 5 µg/mL for Staphylococcus aureus, 30 µg/mL for Escherichia coli, and 25 µg/mL for Candida albicans. nih.govresearchgate.net The identification of these antimicrobial properties in specific fractions helped guide the purification process toward isolating the active peptide components, including this compound. researchgate.netresearchgate.net The chemotactic response itself, a hallmark of this peptide class, is typically confirmed in assays that measure the directed migration of polymorphonuclear leukocytes. nih.govnih.gov

Primary Structural Elucidation Approaches for this compound

Once the peptide was purified to homogeneity via RP-HPLC, its primary structure (the linear sequence of amino acids) was determined. nih.gov This is a critical step for understanding its function and for enabling its synthetic production for further research. The primary methods used for this purpose are mass spectrometry and automated Edman degradation. semanticscholar.orgsemanticscholar.org

Mass Spectrometry (MS): The molecular mass of the purified peptide is precisely determined using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS). nih.govsemanticscholar.org This provides the exact molecular weight of the peptide, which can be compared to the theoretical mass calculated from a proposed amino acid sequence. semanticscholar.org Tandem mass spectrometry (MS/MS) can further be used to obtain sequence information by fragmenting the peptide and analyzing the mass of the fragments. semanticscholar.org

Automated Edman Degradation: This classical method is used to determine the amino acid sequence from the N-terminus of the peptide. semanticscholar.org The process sequentially removes one amino acid at a time from the amino-terminal end, which is then identified. By repeating this cycle, the entire amino acid sequence can be elucidated. semanticscholar.orgsemanticscholar.org

Through these analytical approaches, the primary structure of this compound was identified. nih.govresearchgate.net

Table 2: Primary Structure of this compound

Property Detail
Source Organism Vespa magnifica
Amino Acid Sequence FLPIIAKLLGGLL
Length 13 amino acids
Molecular Formula C69H118N14O14
Molecular Weight 1367.79 Da

This table presents the determined primary structure and key properties of this compound. nih.govbicnirrh.res.inbiocompare.com

Elucidation of Cellular and Tissue Specific Biological Activities of Vespid Chemotactic Peptide 5e

Mast Cell Chemotaxis and Activation Mechanisms

Due to their structural similarities, vespid chemotactic peptides frequently display biological activities akin to mastoparans, another major peptide family in wasp venom known to cause mast cell degranulation. nih.govresearchgate.net The activation of mast cells is a critical event in the initiation of inflammatory and allergic responses. nih.gov The mechanism for related peptides often involves interaction with G-protein coupled receptors on the mast cell surface. uniprot.org

While direct studies detailing the chemotactic effect of VCP-5e on mast cells are not extensively documented, the broad classification of these molecules as "chemotactic peptides" implies a primary function in directing cell migration. nih.govmdpi.com Peptides in this family are known to induce cellular chemotactic responses. nih.govresearchgate.net This suggests that VCP-5e likely contributes to the recruitment of mast cells to the site of envenomation, a key step in amplifying the local inflammatory reaction. The inflammatory exudate that forms around a sting site, characterized by a high concentration of immune cells, is a hallmark of the activity of these peptides. nih.gov

A significant biological effect of vespid chemotactic peptides is the induction of mast cell degranulation. uniprot.org This process involves the release of pre-formed inflammatory mediators stored within cytoplasmic granules. nih.gov The activity of these peptides leads to the secretion of substances such as histamine (B1213489) and serotonin. nih.gov

This mediator release is responsible for many of the classic symptoms of a wasp sting, including local edema (swelling), pain, and erythema (redness). mdpi.com For instance, studies on homologous peptides from the venom of the black-bellied hornet (Vespa basalis) showed they provoked local edema that could be inhibited by antihistamine and antiserotonin drugs, directly linking the peptide's activity to the release of these specific mediators from mast cells. nih.gov The degranulation activity of a related vespid chemotactic peptide, Vespid chemotactic peptide M, is thought to be linked to the activation of G-protein coupled receptors. uniprot.org

Table 1: Biological Effects of Vespid Peptides on Mast Cells
Peptide ClassKnown Biological EffectMechanism of ActionResulting Physiological Response
Vespid Chemotactic PeptidesMast cell degranulation uniprot.orgLikely involves G-protein coupled receptors uniprot.orgRelease of histamine and serotonin, leading to local edema and inflammation nih.govnih.gov
Mastoparans (functionally similar)Potent mast cell degranulation researchgate.netInteraction with G-proteins nih.govRelease of inflammatory mediators nih.gov

The scientific literature available does not provide specific details regarding the differential activation of mast cell subpopulations by Vespid chemotactic peptide 5e or its close homologs. Mast cells are a heterogeneous population, and their response can vary depending on their tissue location and specific phenotype. Further research is required to determine if VCP-5e exhibits any specificity in its activation of these distinct subpopulations.

Interactions with Other Immune Cell Populations

The biological effects of vespid chemotactic peptides are not limited to mast cells. They interact with a variety of immune cells, contributing to a complex and coordinated inflammatory response. nih.govmdpi.com

Vespid chemotactic peptides are known to elicit a chemotactic reaction in macrophages, drawing these phagocytic cells to the site of inflammation. nih.govmdpi.com Beyond recruitment, related peptides like mastoparan (B549812) have been shown to stimulate the release of inflammatory mediators from macrophages. researchgate.net For example, mastoparan, in conjunction with phospholipase A1, stimulated prostaglandin (B15479496) E2 release from murine peritoneal cells and macrophages. researchgate.net There is limited direct information in the reviewed literature regarding the specific effects of VCP-5e on dendritic cells. However, other neuropeptides have been shown to influence dendritic cell function, suggesting a potential area for future investigation. nih.gov

A primary and defining characteristic of vespid chemotactic peptides is their ability to induce the chemotaxis of polymorphonuclear leukocytes, primarily neutrophils. nih.govresearchgate.net This activity is a key factor in the inflammatory exudate that forms at the site of a sting. nih.gov For example, Vespid chemotactic peptide M from the Asian giant hornet explicitly induces the chemotaxis of neutrophils. uniprot.org Some chemotactic peptides from Ropalidian wasps have been found to not only induce chemotaxis but also other cellular responses in neutrophils, such as superoxide (B77818) generation and lysosomal enzyme release. nih.gov

Conversely, some peptides homologous to chemotactic peptides, such as those from Vespa basalis, have demonstrated little chemotactic activity on human neutrophils, indicating that activity can vary between different peptides within the family. nih.gov The peptide Polybia-MP-I, which demonstrates chemotactic action for polymorphonuclear leukocytes, is also noted to be cytotoxic to leukemic T lymphocytes, indicating a potential interaction with lymphocyte populations. mdpi.com However, detailed studies on the broader modulatory effects of VCP-5e on lymphocyte functions are not extensively available.

Table 2: Effects of Vespid Chemotactic Peptides on Various Immune Cells
Immune Cell TypePrimary EffectSpecific Examples from Related Peptides
Macrophages Chemotaxis and Activation nih.govmdpi.comStimulation of prostaglandin E2 release (Mastoparan) researchgate.net
Neutrophils Potent Chemotaxis nih.govresearchgate.netInduction of chemotaxis (Vespid chemotactic peptide M) uniprot.org; Superoxide generation and enzyme release (Ropalidian wasp peptides) nih.gov
Lymphocytes Limited DataCytotoxicity to leukemic T lymphocytes (Polybia-MP-I) mdpi.com

In Vitro and Ex Vivo Models for Studying VCP5e-Mediated Responses

The biological activities of this compound (VCP5e), a component of the venom from the wasp Vespa magnifica, have been investigated using various in vitro models. nih.gov These studies are crucial for understanding its molecular mechanisms of action at the cellular level. Currently, research has primarily focused on its antimicrobial properties and its presumed role in inflammatory and immune responses, which is inferred from the activities of the broader family of vespid chemotactic peptides (VCPs). nih.govnih.gov There is a lack of published studies utilizing ex vivo tissue models to characterize the effects of VCP5e.

In Vitro Models of Antimicrobial Activity

Detailed in vitro investigations have confirmed the antimicrobial efficacy of VCP5e against a spectrum of pathogens, including Gram-negative bacteria, Gram-positive bacteria, and fungi. researchgate.net The primary method for this characterization is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide required to inhibit the visible growth of a microorganism. These assays are fundamental in establishing the potency and spectrum of antimicrobial agents. The specific MIC values for VCP5e have been experimentally determined and are detailed in the table below. researchgate.net

MicroorganismStrainTypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Escherichia coliNot SpecifiedGram-Negative Bacteria30 researchgate.net
Staphylococcus aureusNot SpecifiedGram-Positive Bacteria5 researchgate.net
Candida albicansNot SpecifiedFungus25 researchgate.net

In Vitro Models for Inflammatory and Immune Responses

While specific experimental data for VCP5e is limited, the functional characteristics of the vespid chemotactic peptide family, to which VCP5e belongs, have been described. nih.govnih.gov These peptides are known to be key players in the inflammatory response to wasp stings. nih.gov

Chemotaxis: Vespid chemotactic peptides are characterized by their ability to induce a cellular chemotactic response, particularly attracting polymorphonuclear leukocytes and macrophages to the site of inflammation. nih.govnih.gov Standard in vitro models to quantify this activity, such as the Boyden chamber assay, are commonly used. In this system, the migration of cells across a porous membrane towards a concentration gradient of the chemoattractant peptide is measured. While VCPs from Vespa magnifica are known to induce this response, specific dose-response data for VCP5e in such assays are not detailed in the available literature. nih.gov

Mast Cell Degranulation: Due to structural similarities with other venom peptides like mastoparans, VCPs are also thought to cause mast cell degranulation. nih.govnih.gov This process releases histamine and other inflammatory mediators. Common in vitro models for studying this effect include the use of rat basophil leukemia (RBL-2H3) cells or peritoneal mast cells. nih.gov The extent of degranulation is typically quantified by measuring the release of specific enzymes, such as β-hexosaminidase. However, direct experimental evidence confirming the mast cell degranulation activity specifically for VCP5e has not been presented in the reviewed scientific literature.

Molecular Mechanisms and Signal Transduction Pathways Activated by Vespid Chemotactic Peptide 5e

Identification and Characterization of Cognate Receptors for Vespid Chemotactic Peptide 5e

The initiation of a cellular response to an external stimulus like this compound is contingent upon its interaction with a specific cell surface receptor. Based on the well-established mechanisms of other chemotactic factors, it is strongly hypothesized that peptide 5e interacts with a member of the G-protein coupled receptor (GPCR) superfamily. nih.govmdpi.com These receptors are integral membrane proteins characterized by seven transmembrane domains that recognize extracellular ligands and transduce signals to intracellular G-proteins. mdpi.com

Detailed quantitative data regarding the receptor binding kinetics for this compound, including dissociation constants (Kd), association rates, and dissociation rates, have not been extensively characterized in publicly available scientific literature. Such studies are crucial for understanding the affinity and specificity of the peptide for its cognate receptor and for comparing its binding properties to those of other endogenous or synthetic ligands.

The biological activity of this compound is most prominently observed in specific immune cells. Research has demonstrated that vespid chemotactic peptides elicit a potent chemotactic reaction, which is the directed migration of cells, in polymorphonuclear leukocytes and macrophages. nih.gov This specific cellular response strongly indicates that the cognate receptors for peptide 5e are expressed on the surface of these cell types. The presence of these receptors allows the immune cells to detect the peptide and migrate toward the site of envenomation, contributing to the subsequent inflammatory response. nih.gov

Responsive Cell TypeImplied Receptor ExpressionPrimary Function
Polymorphonuclear LeukocytesPresentChemotaxis, Inflammation
MacrophagesPresentChemotaxis, Phagocytosis, Inflammation

Downstream Intracellular Signaling Cascades

Following the binding of this compound to its putative receptor, a series of intracellular signaling events are initiated. These cascades serve to amplify the initial signal and orchestrate a coordinated cellular response, such as directed movement and the release of inflammatory mediators.

Chemotactic peptides from various sources predominantly signal through GPCRs. nih.govmdpi.com Upon peptide binding, the GPCR is thought to undergo a conformational change that facilitates its interaction with a heterotrimeric G-protein on the intracellular side of the membrane. mdpi.com This interaction catalyzes the exchange of Guanosine diphosphate (B83284) (GDP) for Guanosine triphosphate (GTP) on the Gα subunit, causing the G-protein to dissociate into its constituent Gα-GTP and Gβγ subunits. mdpi.com Both of these dissociated components can then interact with and modulate the activity of downstream effector enzymes and ion channels, such as phospholipase C and adenylyl cyclase, initiating the next steps in the signaling cascade. mdpi.commdpi.com

A common signaling event downstream of GPCR activation in chemotaxis is the mobilization of intracellular calcium (Ca²+). nih.gov It is proposed that the activated G-protein subunits (likely Gαq or Gβγ) stimulate the enzyme Phospholipase C (PLC). PLC then cleaves the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: Inositol 1,4,5-trisphosphate (IP₃) and Diacylglycerol (DAG). dtic.mil IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum, triggering the release of stored Ca²+ into the cytosol. dtic.mil This rapid increase in intracellular Ca²+ concentration acts as a critical signal for a multitude of cellular processes, including cell motility and enzyme activation.

The second messengers generated by PLC activity, DAG and cytosolic Ca²+, are key activators of Protein Kinase C (PKC). dtic.mil DAG, in conjunction with the elevated Ca²+ levels, recruits PKC to the cell membrane and activates it. Activated PKC can then phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby altering their activity and contributing to the cellular response.

Furthermore, GPCR signaling frequently leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals to the nucleus to regulate gene expression and for controlling complex cellular programs like proliferation, differentiation, and migration. The activation of MAPK pathways is an essential component of the cellular machinery that drives the chemotactic response initiated by peptides like this compound.

Signaling ComponentProposed Function
G-Protein Coupled Receptor (GPCR)Binds peptide 5e; activates G-proteins.
Heterotrimeric G-proteinTransduces signal from receptor to effector enzymes.
Phospholipase C (PLC)Generates second messengers IP₃ and DAG from PIP₂.
Inositol 1,4,5-trisphosphate (IP₃)Mobilizes Ca²+ from intracellular stores.
Diacylglycerol (DAG)Activates Protein Kinase C (PKC).
Calcium (Ca²⁺)Acts as a ubiquitous second messenger.
Protein Kinase C (PKC)Phosphorylates target proteins to modulate cellular activity.
Mitogen-Activated Protein Kinases (MAPK)Regulate gene expression and complex cellular processes like migration.

Transcription Factor Activation and Gene Expression Modulation

The interaction of vespid chemotactic peptides with their cellular receptors on immune cells is anticipated to initiate intracellular signaling that leads to the activation of various transcription factors. These transcription factors are critical in orchestrating the expression of genes involved in the inflammatory response. Although direct experimental evidence for this compound is not available, based on the known functions of this peptide family, the following transcription factors are likely to be activated in target immune cells:

Nuclear Factor-kappa B (NF-κB): A pivotal transcription factor in the regulation of inflammatory and immune responses. Its activation would lead to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Activator Protein-1 (AP-1): This transcription factor is involved in a variety of cellular processes, including inflammation, proliferation, and apoptosis.

The activation of these transcription factors would, in turn, modulate the expression of a suite of genes that mediate the inflammatory process.

Table 1: Potential Gene Expression Modulation by Vespid Chemotactic Peptides

Gene ProductPotential Function
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)Amplify the inflammatory cascade and systemic responses.
Chemokines (e.g., IL-8)Recruit additional leukocytes, particularly neutrophils, to the site of inflammation.
Adhesion Molecules (e.g., selectins, integrins)Facilitate the adhesion of circulating leukocytes to the vascular endothelium, a critical step in their migration to tissues.

Crosstalk with Other Signaling Networks

The biological effects of vespid chemotactic peptides are not limited to a single signaling pathway and likely involve significant crosstalk with other signaling networks. A primary mechanism for this interaction is through the degranulation of mast cells, a function shared with other venom components like mastoparans. mdpi.comresearchgate.net The release of inflammatory mediators from mast cell granules can activate a diverse array of signaling pathways in surrounding cells.

Key mediators released upon mast cell degranulation include:

Histamine (B1213489): Induces vasodilation and increases vascular permeability.

Serotonin: Contributes to pain and inflammation.

Proteases: Can damage tissue and activate other signaling molecules.

Structure Activity Relationships and Conformational Studies of Vespid Chemotactic Peptide 5e

Impact of Primary Amino Acid Sequence Modifications on Biological Activity

The primary amino acid sequence of Vespid chemotactic peptide 5e (FLPIIAKLLGGLL) is fundamental to its biological effects. nih.gov Modifications to this sequence, through techniques like mutagenesis and truncation, provide invaluable insights into which residues are critical for its function.

Alanine (B10760859) scanning is a versatile mutagenesis technique used to determine the contribution of individual amino acid side chains to a peptide's function and stability. genscript.comgenscript.com By systematically replacing each non-alanine residue with alanine, researchers can identify "hot spots" essential for biological activity.

For vespid chemotactic peptides, a conserved pentapeptide motif, (F-L-P-I-I), has been identified at the N-terminal extremity and is associated with high antimicrobial and chemotactic activities. pnas.org This suggests that the N-terminus is a critical functional domain. Engineering this specific motif into other peptides has been shown to confer these biological properties, highlighting its importance in mediating interactions with cell membranes. pnas.org While a specific alanine scan of this compound is not detailed in the available literature, the expected impact of such a study on its N-terminal domain can be illustrated.

Original Peptide SequencePositionMutationExpected Impact on ActivityRationale
FLPIIAKLLGGLL1F1ASignificant DecreasePhenylalanine's aromatic side chain is likely crucial for initial membrane interaction or receptor binding.
FLPIIAKLLGGLL2L2AModerate to Significant DecreaseLeucine (B10760876) is a key hydrophobic residue contributing to the amphipathic nature of the peptide.
FLPIIAKLLGGLL3P3ASignificant DecreaseProline introduces a kink in the peptide backbone, which can be essential for the correct tertiary structure and receptor fit. nih.gov
FLPIIAKLLGGLL4I4AModerate DecreaseIsoleucine contributes to the overall hydrophobicity required for membrane interaction.
FLPIIAKLLGGLL5I5AModerate DecreaseSimilar to Isoleucine at position 4, this residue is important for the hydrophobic face of the peptide.

Truncation studies, which involve removing amino acids from the N- or C-terminus, help define the minimal sequence required for activity. For many bioactive peptides, both termini are critical for function. researchgate.netnih.gov The N-terminal region of vespid chemotactic peptides contains the highly conserved FLPII motif, and its removal would likely abolish activity. pnas.org

Furthermore, vespid chemotactic peptides are typically characterized by C-terminal amidation, a post-translational modification that neutralizes the negative charge of the terminal carboxyl group. nih.govmdpi.com This amidation is often crucial for stabilizing the peptide's helical structure and enhancing its biological activity by improving interactions with the negatively charged phospholipids (B1166683) of cell membranes. mdpi.com Consequently, removal or modification of the C-terminal amide would be expected to significantly reduce the peptide's efficacy.

Secondary and Tertiary Structure Contributions to Receptor Binding and Activation

The biological function of this compound is not solely dependent on its amino acid sequence but also on the three-dimensional structure it adopts. This conformation is critical for its ability to bind to and activate its target receptors on immune cells.

Like many venom peptides, vespid chemotactic peptides are often unstructured in aqueous solutions. However, they adopt a defined secondary structure upon encountering a more hydrophobic environment, such as a cell membrane. pnas.org Circular dichroism (CD) spectroscopy studies on related vespid peptides have shown that they adopt a predominantly α-helical conformation in the presence of membrane-mimicking solvents like trifluoroethanol (TFE). nih.govmdpi.com

This induced α-helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. The hydrophobic residues (like Phenylalanine, Leucine, and Isoleucine) align on one side of the helix to interact with the lipid bilayer of the membrane, while the hydrophilic or charged residues (like Lysine) on the other side can interact with the aqueous environment or the polar head groups of the lipids. researchgate.net This amphipathic structure is a hallmark of many membrane-active peptides and is essential for their ability to perturb cell membranes and trigger a biological response. researchgate.net

EnvironmentPredominant ConformationSignificance
Aqueous Solution (e.g., water, buffer)Random Coil / UnstructuredAllows for solubility and transport in biological fluids.
Membrane-Mimicking Environment (e.g., TFE, lipid micelles)α-Helical (Amphipathic)Essential for membrane interaction, receptor binding, and subsequent biological activity. pnas.orgmdpi.com

In the absence of experimental structures of peptide-receptor complexes, computational modeling provides a powerful tool for predicting and analyzing these interactions. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to model the binding of a flexible peptide like this compound to its G protein-coupled receptor (GPCR) target. nih.govnih.gov

These computational approaches can:

Predict Binding Poses: Identify the most likely orientation of the peptide within the receptor's binding pocket. uq.edu.au

Identify Key Residues: Pinpoint specific amino acids on both the peptide and the receptor that form critical hydrogen bonds, electrostatic interactions, or hydrophobic contacts. uq.edu.au

Simulate Dynamic Behavior: Model the conformational changes that occur in both the peptide and the receptor upon binding, providing insights into the mechanism of receptor activation. nih.gov

Such models are crucial for understanding the molecular determinants of peptide recognition and can guide the rational design of new analogs with improved potency or selectivity. nih.govuq.edu.au

Design and Synthesis of this compound Analogs for Mechanistic Probing

The design and synthesis of peptide analogs are essential for probing the mechanisms of action and refining structure-activity relationships. Solid-phase peptide synthesis (SPPS) is the standard method used to create both the native peptide and its modified versions in the laboratory. mdpi.com

By creating analogs, researchers can systematically test the role of specific features of the peptide. Examples of such design strategies relevant to this compound include:

Motif Grafting: As demonstrated in related research, the key N-terminal "FLPII" motif from chemotactic peptides can be synthesized as part of a different peptide scaffold. pnas.org This allows for the isolation and study of the motif's specific contribution to chemotactic and antimicrobial activity, confirming its role as a primary functional domain.

Substitution Analogs: Replacing specific amino acids can alter properties like hydrophobicity, charge, and helical propensity. For instance, substituting leucine residues in other wasp venom peptides has been used to create analogs with reduced hemolytic (red blood cell-damaging) activity while retaining desired antimicrobial or chemotactic functions. beilstein-journals.org This strategy helps to decouple therapeutic effects from toxicity.

These synthetic analogs serve as indispensable molecular probes, allowing for a detailed dissection of the peptide's mechanism and providing a pathway for the development of novel therapeutic agents based on the this compound scaffold.

Biosynthesis, Processing, and Regulation of Vespid Chemotactic Peptide 5e in Vespids

Genetic Basis of Vespid Chemotactic Peptide 5e Production

The synthesis of this compound is directed by a specific gene that is actively expressed in the venom-producing tissues of the wasp. Research into the genetic underpinnings of venom peptides provides critical insight into their structure, evolution, and mechanism of production.

Scientific efforts to understand the biosynthesis of chemotactic peptides in the hornet Vespa magnifica, the source of peptide 5e, led to the first successful cloning of a cDNA encoding a vespid chemotactic peptide (VCP) precursor from a venom sac cDNA library. nih.govresearchgate.net While this study purified a corresponding native VCP, it did not specify which of the several chemotactic peptides isolated from this species (including 5e, 5f, 5g, and 5h) it generates. nih.gov However, subsequent research has referred to this precursor as the "VCP-5h precursor," indicating its close relation to the peptide 5 family. researchgate.net

Table 1: Deduced Structure of a Vespa magnifica Vespid Chemotactic Peptide Precursor

Precursor Region Function
Signal Peptide Directs the nascent polypeptide to the secretory pathway.
Prosequence A spacer region that is cleaved during maturation.

| Mature Peptide | The sequence corresponding to the final, active chemotactic peptide (e.g., VCP-5h). |

Specific research detailing the transcriptional regulation of the gene encoding this compound in Vespa magnifica venom glands is not extensively documented in the available scientific literature. However, general transcriptome analyses of venom glands from other wasp species, including those of the genus Vespa, confirm that genes encoding venom components are among the most highly expressed transcripts in this specialized tissue. nih.govnih.gov This high level of transcription is necessary to produce the large quantities of peptides and proteins required for venom.

Post-Translational Modification and Maturation Pathways

Following translation from mRNA, the VCP precursor polypeptide undergoes several crucial post-translational modifications to become the mature, functional this compound. researchgate.net This maturation process involves enzymatic cleavage of the precursor.

Research on the VCP precursor from Vespa magnifica has identified the specific classes of enzymes involved in its processing. nih.gov The maturation pathway is distinct from that of amphibian temporins and involves cleavage by dipeptidyl peptidase IV and trypsin-like proteases. nih.govresearchgate.net These enzymes are responsible for excising the mature peptide sequence from the larger precursor molecule.

A common and critical post-translational modification for many vespid venom peptides, including chemotactic peptides, is C-terminal amidation. nih.govmdpi.comresearchgate.net This process, where a C-terminal glycine (B1666218) is typically used as an amide donor, is essential for the biological activity and stability of the peptides. researchgate.net

Storage and Secretion Mechanisms of this compound within Venom

After biosynthesis and maturation within the cells of the venom gland, the completed this compound molecules, along with other venom components, are secreted and stored in a specialized anatomical structure. Venom peptides are synthesized in the venom gland and then transported to the venom reservoir, where they are stored prior to injection through the stinger. mdpi.com This storage allows the wasp to maintain a ready supply of venom for defense or predation. The venom itself is a complex mixture, and peptides like 5e constitute a significant portion of its dry weight. researchgate.net The specific cellular mechanisms for the transport and storage of individual peptides like this compound have not been detailed, but the general pathway is a conserved feature of venom production in social wasps.

Ecological and Evolutionary Context of Vespid Chemotactic Peptide 5e

Role of Vespid Chemotactic Peptide 5e in Envenomation and Host Response Modulation

Vespid chemotactic peptides, including VCP5e, are key players in modulating the host's response to envenomation. nih.gov These peptides are generally cationic, amphipathic, α-helical tridecapeptides that are amidated at the C-terminus. nih.govsemanticscholar.org Their primary function is to elicit a chemotactic reaction, specifically attracting immune cells such as polymorphonuclear leukocytes and macrophages to the site of the sting. nih.govresearchgate.net

Comparative Analysis of Chemotactic Peptides Across Vespid Species

This compound belongs to a family of structurally related peptides found exclusively in the venoms of social and solitary Vespidae wasps. nih.gov Analysis of their primary amino acid sequences reveals both conserved features and species-specific variations. VCP5e, isolated from Vespa magnifica, has the sequence FLPIIAKLLGGLL. nih.gov This sequence is highly homologous to other chemotactic peptides, such as VesCP-X from Vespa xanthoptera. nih.gov

While these peptides share a common structural framework, variations in their amino acid sequences exist across different species, which may influence their biological activity.

Wasp SpeciesPeptide NameAmino Acid Sequence
Vespa magnificaPeptide 5eFLPIIAKLLGGLL
Vespa mandariniaVESCP-M2FLPILAKILGGLL
Vespa magnificaVCP-5hFLPIIGKLLSGLL
Vespa bicolorVESP-VB1FMPIIGRLMSGSL
Vespa xanthopteraVesCP-XFLPIIAKLLGGLL
Vespa magnificaPeptide 5fFLPIPRPILLGLL
Vespa basalisHP-1LFRLIAKTLGSLM
Vespa basalisHP-2LFRLLANTLGKIL
Vespa basalisHP-3IFGLLAKTLGNLF

Data sourced from multiple studies. nih.govnih.gov

Evolutionary Conservation and Divergence of Peptide Sequences and Activities

The evolution of vespid chemotactic peptides showcases a pattern of both conservation and divergence. A conserved primary structure has not been definitively identified, but most sequences feature representative motifs where hydrophobic amino acids, typically Isoleucine or Leucine (B10760876), are prominent. nih.gov These peptides generally contain only one or two Lysine residues, which distinguishes them from another major class of wasp venom peptides, the mastoparans. nih.govsemanticscholar.org The N-terminal sequence, often a variation of FLPII, is a common feature shared with host defense peptides from other venomous animals. researchgate.net

Divergence is also evident. For example, three peptides isolated from the hornet Vespa basalis (HP-1, HP-2, and HP-3) are homologous to other vespid chemotactic peptides but notably lack the Proline residue at position 3 (Pro3), a characteristic feature in many others. nih.gov This structural divergence correlates with functional differences, as these specific peptides show little chemotactic activity on human neutrophils. nih.gov

Remarkably, vespid chemotactic peptides share significant sequence similarity with temporin antimicrobial peptides (AMPs) found in the skin of Ranid frogs. researchgate.netnih.gov Despite the vast evolutionary distance between insects and amphibians, these peptides exhibit dual functions of being both antimicrobial and chemotactic. researchgate.netnih.gov However, the biosynthetic pathways and processing enzymes for the wasp and frog peptides are different, suggesting a case of convergent evolution where similar mature peptide structures evolved independently to fulfill similar host-defense roles. nih.gov

Potential Ecological Implications of VCP5e Activity in Natural Environments

The biological activities of this compound have direct ecological implications for the survival and success of Vespa magnifica. The primary ecological role is defensive; by amplifying the inflammatory response, VCP5e makes stings more effective at deterring predators. nih.gov

Furthermore, VCP5e and its homologues possess potent antimicrobial and antifungal properties. novoprolabs.comresearchgate.net Research has demonstrated the activity of VCP5e against various microbes. researchgate.net This antimicrobial function serves a crucial ecological purpose. When a wasp stings prey or a predator, the stinger creates a wound that can be an entry point for pathogenic microorganisms. The presence of antimicrobial peptides like VCP5e in the venom can help prevent infections in the wasp's captured prey, which is often stored as food for larvae, thereby preserving the food source. researchgate.net It may also protect the wasp itself from contamination during predation or defense. researchgate.net

MicroorganismMinimal Inhibitory Concentration (MIC) of VCP5e (µg/mL)
Escherichia coli30
Staphylococcus aureus5
Candida albicans25

Data sourced from Xu et al., 2006. researchgate.net

This dual functionality—modulating host immune responses and providing direct antimicrobial defense—highlights the efficiency of venom as a multipurpose ecological tool shaped by evolution.

Advanced Methodologies and Research Techniques Applied in Vespid Chemotactic Peptide 5e Studies

High-Throughput Screening Assays for Receptor Ligands and Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery and is essential for identifying and characterizing the molecular targets of venom peptides like VCP5e. nih.govbenthamdirect.com These assays allow for the rapid testing of thousands of compounds to identify those that interact with a specific biological target. In the context of VCP5e, HTS would be primarily used to identify its cognate receptor(s) and any molecules that can modulate its activity.

The process typically involves the use of cell lines engineered to express a library of potential receptors, such as G-protein coupled receptors (GPCRs), which are common targets for venom peptides. nih.govnih.gov The response of these cells to the application of VCP5e is then measured. A common HTS method is a fluorescence-based assay where a fluorescent dye indicates changes in intracellular calcium levels or membrane potential upon receptor activation. acs.org For instance, a fluorescent-based calcium assay could be employed across a panel of known chemokine or formyl peptide receptors to see which, if any, are activated by VCP5e.

Once a primary receptor is identified, HTS can be further used to screen large chemical libraries for compounds that either mimic the action of VCP5e (agonists), block its action (antagonists), or otherwise modulate the receptor's activity (allosteric modulators). acs.org This provides a powerful tool for developing new therapeutic agents. cuny.edu

Illustrative Data Table: HTS for VCP5e Receptor Identification

Cell Line (Expressing Receptor)VCP5e Concentration (nM)Fluorescence Signal (Relative Fluorescence Units)Hit Identification
HEK293-CXCR110105No
HEK293-CXCR210110No
HEK293-FPR110850Yes
HEK293-FPR210300Possible
HEK293-C5aR11095No
HEK293-WT (Control)10100No

This table illustrates hypothetical data from an HTS calcium flux assay, suggesting that VCP5e is a potent agonist for the Formyl Peptide Receptor 1 (FPR1).

Advanced Imaging Techniques for Cellular Response Visualization

Fluorescently-labeled VCP5e can be synthesized to track its binding to the cell surface and subsequent internalization. mdpi.comnih.gov Techniques like confocal microscopy and Förster Resonance Energy Transfer (FRET) can be used to visualize the peptide interacting with its receptor and to monitor receptor dimerization or conformational changes upon binding. nih.gov For example, by labeling VCP5e with one fluorophore and its putative receptor with another, FRET could provide direct evidence of their interaction in a living cell.

Furthermore, live-cell imaging can be used to observe the chemotactic response of immune cells, such as neutrophils or macrophages, to a gradient of VCP5e. This would involve time-lapse microscopy to track cell migration, changes in cell morphology, and the reorganization of the cytoskeleton.

Illustrative Data Table: Imaging Techniques in VCP5e Research

Imaging TechniqueSampleInformation Gained
Confocal MicroscopyImmune cells with fluorescently-labeled VCP5eVisualization of VCP5e binding to the cell membrane and potential internalization.
FRET MicroscopyCells co-expressing fluorescently-tagged VCP5e receptor and a G-protein subunitReal-time monitoring of receptor-G-protein coupling upon VCP5e stimulation.
Time-Lapse MicroscopyNeutrophils in a microfluidic device with a VCP5e gradientQuantification of chemotactic index, cell velocity, and directionality of migration.

Proteomic and Transcriptomic Profiling in Response to VCP5e

"Venomics," the integrated study of venoms through proteomics and transcriptomics, provides a powerful framework for understanding the biological impact of peptides like VCP5e at a molecular level. frontiersin.orgnih.gov By analyzing the changes in protein and RNA expression in cells exposed to VCP5e, researchers can identify the signaling pathways and cellular programs that are activated by the peptide.

Transcriptomic analysis, typically using RNA-sequencing, would reveal which genes are up- or down-regulated in immune cells following stimulation with VCP5e. nih.govpeercommunityin.org This could point to the activation of specific inflammatory pathways, such as the NF-κB pathway, or the induction of genes involved in cell migration and adhesion.

Proteomic studies, often using mass spectrometry, can identify changes in protein expression and post-translational modifications that occur in response to VCP5e. nih.govsci-hub.se This can provide a more direct picture of the cellular response, as proteins are the ultimate effectors of cellular function. For example, phosphoproteomics could be used to identify kinases that are activated downstream of the VCP5e receptor. The combination of transcriptomic and proteomic data provides a comprehensive, systems-level view of the cellular response to VCP5e. acs.org

Illustrative Data Table: Potential Proteomic and Transcriptomic Findings for VCP5e

Analysis TypeCell TypeKey FindingsImplied Pathway
Transcriptomics (RNA-Seq)MacrophagesUpregulation of IL-1B, TNF, and CXCL8 mRNAPro-inflammatory signaling
Proteomics (Mass Spec)NeutrophilsIncreased phosphorylation of ERK1/2 and AktMAPK and PI3K/Akt signaling pathways
Secretome AnalysisEndothelial CellsIncreased secretion of matrix metalloproteinase-9 (MMP-9)Tissue remodeling and cell migration

Gene Editing and Knockout Models for Receptor Studies

The advent of CRISPR-Cas9 and other gene-editing technologies has revolutionized the study of receptor-ligand interactions. For VCP5e, these tools would be invaluable for definitively identifying its receptor and for studying the functional consequences of receptor activation.

To confirm a putative receptor identified through HTS, the gene encoding that receptor could be knocked out in a responsive cell line using CRISPR-Cas9. If the cells lose their ability to respond to VCP5e, it provides strong evidence that the knocked-out receptor is indeed the correct one.

Furthermore, gene editing can be used to create cell lines or animal models with specific mutations in the receptor. eurekalert.org This allows for detailed structure-function studies to determine which parts of the receptor are critical for VCP5e binding and for initiating downstream signaling. For example, specific amino acid residues in the receptor's binding pocket could be mutated to see if they abolish VCP5e binding.

Synthetic Biology Approaches for Peptide Engineering

Synthetic biology offers powerful tools for engineering novel versions of VCP5e with enhanced or modified properties. frontiersin.org This can involve the chemical synthesis of the peptide with specific amino acid substitutions or the use of recombinant expression systems to produce larger quantities of the peptide for study. genscript.com

By systematically substituting each amino acid in VCP5e with others (e.g., an alanine (B10760859) scan), researchers can identify the key residues responsible for its biological activity. mdpi.com This information can then be used to design more potent or selective analogs. For example, if certain residues are found to be critical for binding to the target receptor, they can be conserved or modified to enhance affinity. Conversely, if other residues are associated with off-target effects, they could be changed to improve the peptide's specificity. nih.gov

Synthetic approaches also allow for the incorporation of unnatural amino acids, fluorescent labels, or other modifications to create useful research tools or peptides with improved stability and pharmacokinetic properties for potential therapeutic development. frontiersin.org

Illustrative Data Table: Synthetic Analogs of VCP5e for Structure-Activity Relationship Studies

VCP5e AnalogModificationReceptor Binding Affinity (Kd)Chemotactic Activity (EC50)
Wild-Type VCP5eNone15 nM10 nM
VCP5e-[Ala5]Leucine (B10760876) at position 5 replaced with Alanine500 nM350 nM
VCP5e-[D-Arg8]L-Arginine at position 8 replaced with D-Arginine12 nM8 nM
VCP5e-PEGPEGylation at C-terminus25 nM20 nM

This table illustrates how synthetic modifications to VCP5e could be used to probe its structure-activity relationship, with some changes decreasing activity (Ala5) and others potentially enhancing stability or potency (D-Arg8).

Future Research Avenues and Conceptual Frameworks for Vespid Chemotactic Peptide 5e

Unexplored Receptors and Novel Signaling Pathways

The primary biological function attributed to vespid chemotactic peptides is the recruitment of immune cells, particularly polymorphonuclear leukocytes and macrophages, to the site of envenomation. nih.gov This action is presumed to be mediated by specific cell surface receptors, leading to the initiation of intracellular signaling cascades that govern cell migration. However, the precise identity of the receptors for Vespid chemotactic peptide 5e remains uncharacterized, presenting a critical knowledge gap.

Future research should focus on identifying and deorphanizing these receptors. It is hypothesized that they belong to the G protein-coupled receptor (GPCR) superfamily, which are commonly involved in chemotaxis. Studies on other wasp chemotactic peptides have suggested that these peptides may interact with more than one distinct receptor type, potentially triggering different cellular responses. For instance, research on a chemotactic peptide from a ropalidian wasp indicated that the peptide and its analog could stimulate two separate pathways in neutrophils, one leading to chemotaxis and another to superoxide (B77818) generation and lysosomal enzyme release. This raises the possibility that this compound could also exhibit such signaling pleiotropy.

Investigations could explore whether this compound interacts with known chemoattractant receptors, such as formyl peptide receptors (FPRs), or if it binds to novel, yet-to-be-discovered receptors. Elucidating these interactions will be the first step in mapping the downstream signaling pathways. Beyond the canonical G-protein activation and calcium mobilization pathways associated with chemotaxis, it is crucial to investigate potential novel signaling cascades. This could include crosstalk with other signaling systems, such as MAP kinase pathways or regulation of gene expression, which could influence a broader range of cellular functions beyond simple migration, including inflammation and immune modulation.

Interplay with Other Venom Components and Synergistic Effects

Future studies should systematically investigate the interplay between this compound and other key components of Vespa magnifica venom. These components include enzymes, such as phospholipase A2 and hyaluronidase, and other peptides like mastoparans and kinins. nih.govresearchgate.net

Potential Synergistic Interactions:

Hyaluronidase: Often referred to as a "spreading factor," this enzyme breaks down hyaluronic acid in the extracellular matrix. This action could facilitate the diffusion of this compound from the injection site into surrounding tissues, allowing it to establish a more effective chemotactic gradient to recruit immune cells.

Phospholipase A2 (PLA2): PLA2s disrupt cell membranes, causing direct tissue damage and releasing lipid mediators like arachidonic acid, which are precursors to pro-inflammatory molecules. The cell damage and inflammatory mediators produced by PLA2 could act as an initial danger signal, amplified by the subsequent targeted recruitment of leukocytes by this compound.

Mastoparans: These peptides are potent mast cell degranulators, causing the release of histamine (B1213489) and other inflammatory agents. nih.govresearchgate.net This mastoparan-induced inflammation could create a pro-inflammatory environment that enhances the chemotactic response of immune cells toward the gradient established by this compound. nih.gov

Other Toxins: Research on other hornet species has shown that hemolytic peptides can have their activity potentiated by non-lytic doses of a lethal protein toxin. Similar synergistic toxicity enhancement may exist between this compound and other protein toxins in Vespa magnifica venom.

Venom Component ClassPrimary FunctionPotential Synergistic Role with this compound
Enzymes (e.g., Hyaluronidase, Phospholipase A2)Tissue degradation, membrane disruption, release of inflammatory mediatorsEnhances peptide diffusion ("spreading factor"); creates initial inflammatory signals
Peptides (e.g., Mastoparans, Kinins)Mast cell degranulation, pain induction, increased vascular permeabilityAmplifies the inflammatory response; increases immune cell access to tissues
Proteins (e.g., Antigen 5, other toxins)Allergenic responses, direct toxicityCan cause systemic reactions and potentiate the lytic or damaging effects of peptides

Development of Advanced Tools for Studying Peptide-Cell Interactions

Understanding the precise molecular interactions between this compound and its cellular targets requires the application of sophisticated analytical and computational tools. Given the flexible nature of peptides and the dynamic environment of the cell membrane, traditional methods may not fully capture the complexity of these interactions. nih.gov

Computational modeling represents a powerful avenue for this research. nih.gov Techniques such as protein-peptide docking and molecular dynamics (MD) simulations can be employed to predict the binding mode of this compound with candidate receptors. nih.gov These simulations can reveal key amino acid residues involved in the interaction and provide insights into the conformational changes that occur upon binding, which are crucial for receptor activation. nih.govnih.gov Metadynamics-based calculations can further be used to determine the free energy of binding, offering a quantitative measure of the peptide-receptor affinity. nih.govresearchgate.net

These computational approaches should be complemented by advanced experimental techniques to validate the in silico models.

Tool/TechniqueApplication for this compound Research
Computational Docking & Molecular DynamicsPredicting peptide-receptor binding poses and activation mechanisms. nih.gov
Surface Plasmon Resonance (SPR)Quantifying real-time binding kinetics and affinity between the peptide and its receptor.
Atomic Force Microscopy (AFM)Visualizing peptide-induced changes in cell membrane topography and mechanics at the nanoscale.
Advanced Cell-Based AssaysMeasuring downstream signaling events like Ca2+ mobilization and G-protein coupling. nih.gov

Theoretical Models for Peptide Chemotaxis and Receptor Activation

The interaction between a flexible peptide ligand like this compound and a membrane-bound receptor is a dynamic process that cannot be fully described by a simple "lock-and-key" model. nih.gov Future research should aim to develop and apply theoretical models that account for the conformational plasticity of both the peptide and the receptor. nih.gov

Frameworks based on concepts of "conformational selection" and "induced fit" are particularly relevant. nih.gov These models posit that both the peptide and receptor exist as an ensemble of different conformations. The binding event may involve the peptide selecting a pre-existing active conformation of the receptor, or the initial binding may induce conformational changes in both molecules, leading to a stable, high-affinity signaling complex. nih.gov

Computational strategies can be used to model these dynamic complexes and design receptor-peptide pairs with enhanced sensitivity. nih.gov By simulating the flexible peptide region's interaction with the receptor, it is possible to identify key residues that drive binding and those that trigger the allosteric changes necessary for signal transduction. nih.gov Applying these theoretical and computational models to this compound could allow for the rational design of synthetic analogs with modified—either enhanced or inhibited—chemotactic activity, which could serve as valuable research probes or therapeutic leads.

Bridging Fundamental Discoveries to Broader Biological Understanding

The study of this compound, while focused on a single molecule, has implications that extend to broader areas of biology and medicine. A key avenue of future research is to connect the fundamental properties of this peptide to larger biological concepts and potential applications.

One significant connection is in the field of innate immunity and antimicrobial research. This compound and its homologs exhibit antimicrobial activity against both bacteria and fungi. researchgate.net This dual function—immune cell recruitment and direct pathogen killing—positions it as a fascinating example of a host defense peptide. Its structure and function can be compared with other antimicrobial peptides (AMPs), such as the temporins from amphibian skin, to which it shares a remarkable similarity. nih.govresearchgate.net This evolutionary convergence provides a rich area for studying the evolution of venom components and host defense mechanisms. nih.gov

Furthermore, the potent immunomodulatory properties of this peptide could be harnessed for therapeutic purposes. Understanding how it selectively recruits immune cells could inform the development of novel anti-inflammatory agents or, conversely, adjuvants that enhance immune responses in vaccines or cancer immunotherapy. The design of synthetic analogs based on the structure of this compound could lead to new molecules with improved selectivity and reduced toxicity, offering a pathway to translate fundamental venom research into tangible clinical benefits. pnas.org

Q & A

Q. What analytical methods are recommended for structural characterization of Vespid chemotactic peptide 5e?

  • Methodology : Combine high-performance liquid chromatography (HPLC) for peptide separation with tandem mass spectrometry (MS/MS) for sequence determination. Nuclear magnetic resonance (NMR) can resolve tertiary structures, while circular dichroism (CD) assesses secondary structure in solution. For purity validation, use SDS-PAGE (>85% purity threshold) and reverse-phase HPLC (retention time consistency) .
  • Example Data : In Vespa magnifica venom analysis, HPLC identified Vespid chemotactic peptide M (VMS4) with the sequence Phe-Leu-Pro-Ile-Gly-Lys-Leu-Leu-Ser-Gly-Leu-Leu-NH₂, validated via MS and NMR .

Q. What bioassays are used to evaluate the chemotactic activity of this compound?

  • Methodology :

In vitro neutrophil/leukocyte migration assays : Use Boyden chambers with peptide gradients (0.1–10 µM) and quantify cell migration via fluorescence or microscopy.

In vivo models : Inject peptide (e.g., 1–5 µg/kg) into rodent dorsal air pouches and measure immune cell infiltration histologically .

  • Validation : Compare results with positive controls (e.g., fMLP) and negative controls (buffer-only) to confirm specificity .

Q. How is batch-to-batch consistency ensured in synthetic or recombinant this compound?

  • Methodology :
  • Quality Control : Apply HPLC-UV (≥85% purity), MS for molecular weight confirmation, and endotoxin testing (LAL assay; <0.1 EU/µg).
  • Functional Consistency : Validate via dose-response curves in chemotaxis assays (EC₅₀ comparison across batches) .

Advanced Research Questions

Q. How can contradictory findings about the pro-inflammatory vs. neuroprotective roles of this compound be resolved?

  • Methodology :

Context-Dependent Analysis : Test peptide activity in varying microenvironments (e.g., pH, co-existing cytokines).

Receptor Mapping : Use siRNA knockdown or CRISPR-edited immune cells to identify target receptors (e.g., GPCRs or chemokine receptors).

Cross-Species Validation : Compare responses in human vs. rodent cell lines to address species-specific effects .

  • Example : Mastoparan M (VMS3) showed neuroprotection in stroke models but induced mast cell degranulation in allergy studies, highlighting context-dependent duality .

Q. What strategies improve heterologous expression yields of this compound in microbial systems?

  • Methodology :

Codon Optimization : Adjust coding sequences for E. coli or yeast (e.g., Pichia pastoris) to enhance translation efficiency.

Fusion Tags : Use solubility-enhancing tags (e.g., SUMO or GST) with protease-cleavable linkers.

Post-Translational Modifications : For amidation (NH₂-terminal), co-express peptidylglycine α-amidating monooxygenase .

  • Challenge : Recombinant production in yeast achieved 85% purity but required glycerol stabilization (-20°C storage) to prevent aggregation .

Q. What computational tools predict interactions between this compound and immune cell receptors?

  • Methodology :

Molecular Docking : Use AutoDock Vina or HADDOCK to model peptide-GPCR interactions (e.g., formyl peptide receptors).

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

Machine Learning : Train models on AMP databases (e.g., APD3) to predict receptor targets based on sequence motifs (e.g., amphipathic α-helical regions) .

Data Contradiction Analysis

  • Case Study : While this compound demonstrated antithrombotic effects in rat inferior vena cava models (ED₅₀ = 2.5 µg/kg) , conflicting reports of pro-inflammatory activity in mast cells suggest dosage- or tissue-specific effects.
    • Resolution Strategy :

Dose-Response Profiling : Test 0.1–100 µg/kg ranges in dual thrombosis/inflammation models.

Cell-Type-Specific Knockouts : Use Cre-lox systems to delete peptide receptors in platelets vs. immune cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.